molecular formula C18H17NO3S B2675884 N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide CAS No. 2097915-27-8

N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide

Cat. No.: B2675884
CAS No.: 2097915-27-8
M. Wt: 327.4
InChI Key: WFJFKJPJOSVTAG-UHFFFAOYSA-N
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Description

N-({[2,2'-Bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is a propanamide derivative characterized by a bifuran-methyl group at the amide nitrogen and a phenylsulfanyl moiety at the third carbon of the propanamide backbone. Though direct data on this compound are absent in the provided evidence, its structural features align with pharmacologically relevant analogs, warranting comparison with documented compounds.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-18(10-12-23-15-5-2-1-3-6-15)19-13-14-8-9-17(22-14)16-7-4-11-21-16/h1-9,11H,10,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJFKJPJOSVTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide typically involves multiple steps:

    Formation of the Bifuran Moiety: The bifuran unit can be synthesized through the oxidative coupling of furan derivatives. Common oxidizing agents include iron(III) chloride or copper(II) acetate.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with a halogenated aromatic compound.

    Amidation Reaction: The final step involves the formation of the amide bond. This can be achieved by reacting the bifuran derivative with a suitable amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bifuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, Lewis acids like aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N-({[2,2’-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide can serve as a building block for more complex molecules. Its bifuran and phenylsulfanyl groups offer multiple sites for further chemical modifications.

Biology and Medicine

This compound may exhibit biological activity due to its structural similarity to known bioactive molecules. It could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In materials science, the bifuran moiety could impart unique electronic properties, making this compound a candidate for use in organic electronics or as a component in conductive polymers.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with cellular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The bifuran and phenylsulfanyl groups might engage in π-π stacking interactions or hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Propanamide derivatives in the literature share core structural motifs but differ in substituents, influencing their physicochemical and biological profiles. Key comparisons include:

Table 1: Comparison of Propanamide Derivatives
Compound Name/ID (Evidence Source) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N-({[2,2'-Bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide (Target) C₁₈H₁₇NO₂S (inferred) ~331 (calculated) N/A Bifuran-methyl, phenylsulfanyl, amide
Compound 7c () C₁₆H₁₇N₅O₂S₂ 375 134–178 Oxadiazole, thiazole, methylphenyl
Compound 5 () C₂₉H₂₈Cl₂FN₅O₃S₂ 664 126–127 Pyrazolyl, dichlorophenyl, fluorophenyl
N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide () C₁₆H₁₃ClN₂OS 316.8 N/A Benzothiazole, chlorophenyl, amide

Key Observations :

  • Molecular Weight : The target compound (~331 g/mol) is lighter than oxadiazole-thiazole hybrids (375–389 g/mol) but heavier than benzothiazole-linked analogs (~317 g/mol) .
  • Thermal Stability : Melting points of analogs vary widely (126–178°C), suggesting that the target’s bifuran system may confer intermediate stability, though experimental validation is needed.

Biological Activity

N-({[2,2'-bifuran]-5-yl}methyl)-3-(phenylsulfanyl)propanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Properties

This compound features a bifuran moiety linked to a propanamide structure with a phenylsulfanyl group. The presence of these functional groups may contribute to its biological activity.

Molecular Formula : C16_{16}H15_{15}N1_{1}O1_{1}S1_{1}

Molecular Weight : 273.36 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of bifuran have been investigated for their effectiveness against various bacterial strains and fungi.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Compound AE. coli28.1 μg/mL
Compound BS. epidermidis56.2 μg/mL
Compound CC. albicans14 μg/mL

These findings suggest that this compound may also possess similar antimicrobial properties.

The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level:

  • The bifuran moiety can engage in π-π stacking interactions with aromatic amino acids in proteins.
  • The phenylsulfanyl group may facilitate hydrogen bonding with key residues in enzyme active sites or receptor binding domains.

Case Studies

  • Study on Antimicrobial Properties :
    A study assessed the antimicrobial activity of various bifuran derivatives, including those structurally similar to this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with specific emphasis on the compound's ability to inhibit biofilm formation in Staphylococcus epidermidis and Pseudomonas aeruginosa .
  • In Vitro Studies :
    In vitro tests demonstrated that compounds featuring the bifuran structure could inhibit peptidoglycan glycosyltransferase, an essential enzyme in bacterial cell wall synthesis . This suggests a potential pathway for developing antibiotics based on this scaffold.

4. Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step organic reactions involving the coupling of bifuran derivatives with appropriate amines and sulfides under controlled conditions.

5. Conclusion

This compound presents promising biological activity that warrants further investigation. Its structural characteristics suggest potential applications in medicinal chemistry, particularly as an antimicrobial agent. Future research should focus on detailed pharmacokinetic studies and clinical trials to fully elucidate its therapeutic potential.

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